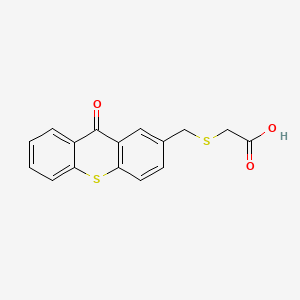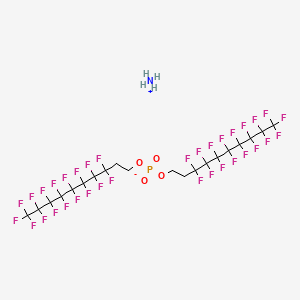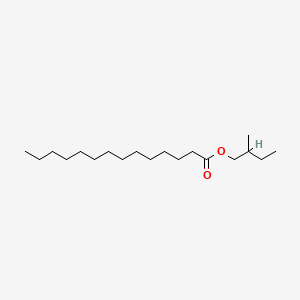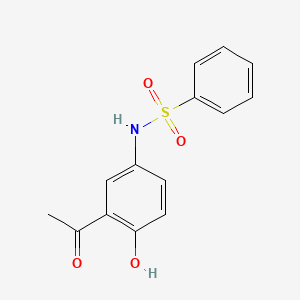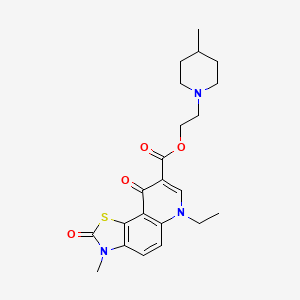
Metioxate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies . The compound was first synthesized in 1947 and has since become a cornerstone in the treatment of diseases such as breast cancer, leukemia, lung cancer, lymphoma, gestational trophoblastic disease, osteosarcoma, psoriasis, rheumatoid arthritis, and Crohn’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metioxate is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with diethyl N-(4-aminobenzoyl)-L-glutamate under acidic conditions. The intermediate product is then reacted with 2,4-diamino-6-(bromomethyl)pteridine to form the final compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Metioxate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 7-hydroxymethotrexate.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 7-hydroxymethotrexate.
Reduction: Dihydro-methotrexate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metioxate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate metabolism and enzyme inhibition.
Biology: Investigated for its effects on cell division and DNA synthesis.
Medicine: Widely used in chemotherapy for various cancers and in the treatment of autoimmune diseases.
Industry: Utilized in the development of drug delivery systems and nanotechnology
Mechanism of Action
Metioxate exerts its effects by inhibiting several enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, aminoimidazole carboxamide ribonucleotide transformylase, and amido phosphoribosyltransferase . This inhibition prevents the synthesis of purines and pyrimidines, leading to the suppression of DNA synthesis and cell division . Additionally, this compound promotes the release of adenosine, which has anti-inflammatory effects .
Comparison with Similar Compounds
Raltitrexed: Another folate antagonist used in cancer treatment.
Pralatrexate: A chemotherapy agent similar to metioxate but with a different mechanism of action.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Uniqueness: this compound is unique due to its broad range of applications in both cancer treatment and autoimmune disease management. Its ability to inhibit multiple enzymes involved in nucleotide synthesis makes it a versatile and powerful therapeutic agent .
Properties
CAS No. |
42110-58-7 |
|---|---|
Molecular Formula |
C22H27N3O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethyl 6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylate |
InChI |
InChI=1S/C22H27N3O4S/c1-4-25-13-15(21(27)29-12-11-24-9-7-14(2)8-10-24)19(26)18-16(25)5-6-17-20(18)30-22(28)23(17)3/h5-6,13-14H,4,7-12H2,1-3H3 |
InChI Key |
IXQKKLAOJKWQCM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C |
| 42110-58-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



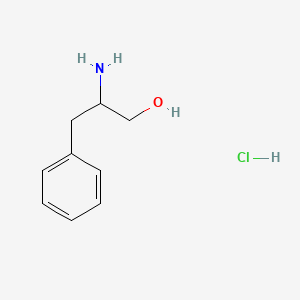
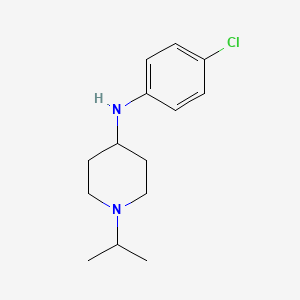

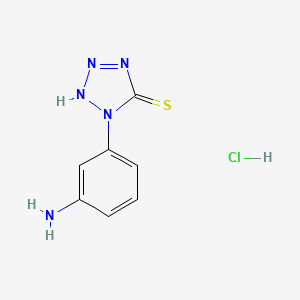
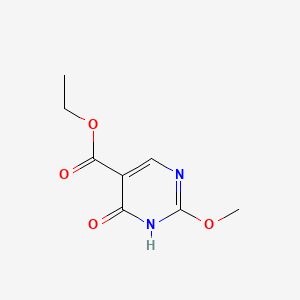
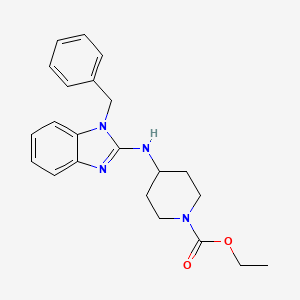

![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)
